
Ethyl 1-(bromomethyl)cyclopropanecarboxylate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Ethyl 1-(bromomethyl)cyclopropanecarboxylate consists of a cyclopropane ring with a bromomethyl group and a carboxylate group attached to it. The InChI key for this compound is AADCTOWEQFWQTO-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
Ethyl 1-(bromomethyl)cyclopropanecarboxylate is a liquid at room temperature . It has a high GI absorption and is BBB permeant . Its water solubility is classified as very soluble .Wissenschaftliche Forschungsanwendungen
Synthesis of Cyclopropane Derivatives
This compound is pivotal in the synthesis of cyclopropane derivatives, which are crucial in medicinal chemistry. The presence of the cyclopropane ring in a molecular structure can significantly alter the molecule’s biological activity, making it a valuable moiety in drug design .
Halogenation Reactions
Ethyl 1-(bromomethyl)cyclopropanecarboxylate serves as a halogenating agent. It’s used to introduce a bromomethyl group into organic compounds, which is a key step in the synthesis of various pharmaceuticals and agrochemicals .
Material Science
In material science, this compound can be used to modify the properties of polymers and create new materials with desired characteristics such as increased resilience or specific conductivity .
Organic Synthesis
It is a building block in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the formation of multiple bonds and the introduction of functional groups that are essential in organic synthesis .
Computational Chemistry
In computational chemistry, Ethyl 1-(bromomethyl)cyclopropanecarboxylate is used in molecular modeling and simulations to predict the behavior of molecules and their interactions with biological targets .
Analytical Chemistry
This compound is also used in analytical chemistry for the development of new analytical methods. It can act as a standard or reagent in chromatography and spectrometry to identify and quantify other substances .
Safety and Hazards
Eigenschaften
IUPAC Name |
ethyl 1-(bromomethyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-2-10-6(9)7(5-8)3-4-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AADCTOWEQFWQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-(bromomethyl)cyclopropanecarboxylate | |
CAS RN |
1823918-74-6 | |
| Record name | Ethyl 1-(bromomethyl)cyclopropanecarboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



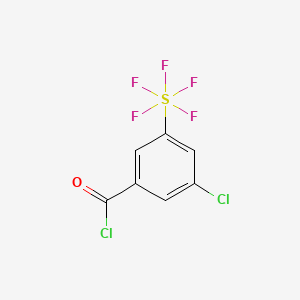
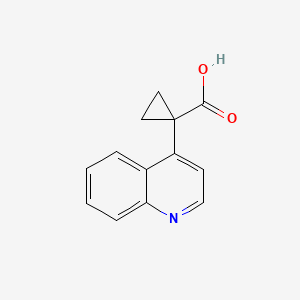


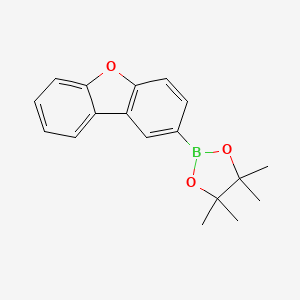
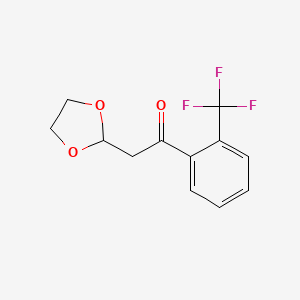
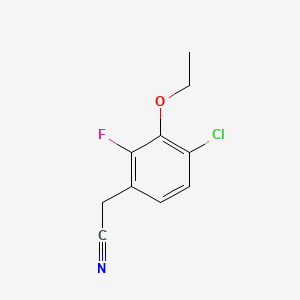

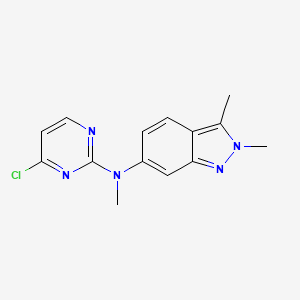
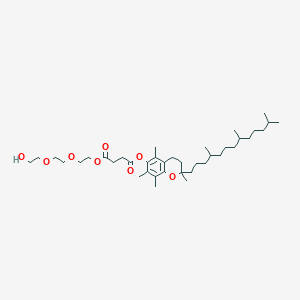
![4-[3-(Trifluoromethyl)phenyl]oxan-4-amine hydrochloride](/img/structure/B1428454.png)
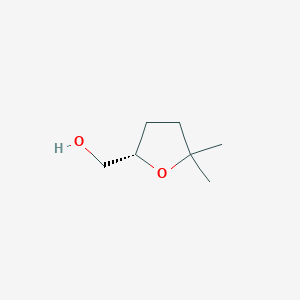
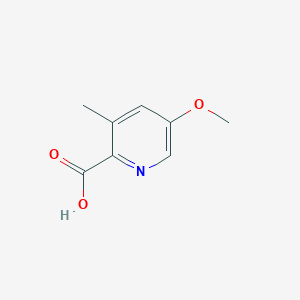
![1-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}piperidin-4-one](/img/structure/B1428460.png)